4-Ethenyl-4-methylazetidin-2-one
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Overview
Description
4-Ethenyl-4-methylazetidin-2-one is a heterocyclic compound featuring a four-membered ring with one nitrogen atom. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-4-methylazetidin-2-one typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition to yield the target compound.
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-4-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted azetidines, which can be further utilized in various applications .
Scientific Research Applications
4-Ethenyl-4-methylazetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethenyl-4-methylazetidin-2-one involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with various biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests significant potential in modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring with one nitrogen atom, known for its reactivity and use in organic synthesis.
Aziridine: A three-membered ring with one nitrogen atom, more reactive than azetidines due to higher ring strain.
Uniqueness
These substituents allow for more diverse chemical reactions and the formation of a wider range of derivatives .
Properties
IUPAC Name |
4-ethenyl-4-methylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-3-6(2)4-5(8)7-6/h3H,1,4H2,2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSLGFUIKKTRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N1)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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